N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a quinoline core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole derivative, followed by the formation of the quinoline core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzodioxole ring .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Shares the benzodioxole ring but differs in the amide group and overall structure.
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6]: Contains a benzodioxole ring and an imidazole moiety.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of a benzodioxole ring, a quinoline core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-2-22-14-6-4-3-5-13(14)18(23)17(20(22)25)19(24)21-10-12-7-8-15-16(9-12)27-11-26-15/h3-9,23H,2,10-11H2,1H3,(H,21,24) |
InChI Key |
NBGQFNKCEGIZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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